1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene
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Overview
Description
1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene is an organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene typically involves several steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the but-2-en-2-yl group: This can be achieved through a series of reactions involving alkenes and appropriate catalysts.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research into its potential as a pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can inhibit or activate biological pathways. Specific pathways and targets depend on the context of its application, whether in biochemical assays or pharmaceutical research.
Comparison with Similar Compounds
Similar compounds to 1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene include:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (2E)-N-Allyl-4-{[3-(4-Bromophenyl)-5-Fluoro-1-Methyl-1H-Indazol-6-Yl]Oxy}-N-Methyl-2-Buten-1-Amine
These compounds share structural similarities but differ in functional groups and specific applications
Properties
IUPAC Name |
1-but-2-en-2-yl-4-chloro-2-methylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-4-8(2)10-6-5-9(12)7-11(10)15(3,13)14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTNHEKPFLCSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=C(C=C(C=C1)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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